Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate
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Overview
Description
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is a complex organic compound with the molecular formula C18H14IN2NaO4S and a molecular weight of 504.3 g/mol . This compound is known for its unique structure, which includes an iodoacetamido group attached to a naphthalene sulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves multiple steps. The process typically begins with the iodination of acetamide, followed by the coupling of the iodinated acetamide with a naphthalene sulfonate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the iodoacetamido group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate can be compared with other similar compounds, such as:
- Sodium 6-((4-(2-bromoacetamido)phenyl)amino)naphthalene-2-sulfonate
- Sodium 6-((4-(2-chloroacetamido)phenyl)amino)naphthalene-2-sulfonate These compounds share similar structures but differ in the halogen atom attached to the acetamido group. The presence of different halogens can influence the reactivity and applications of these compounds .
Biological Activity
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This compound, often referred to by its chemical abbreviation, exhibits properties that may be useful in various biomedical applications, including drug delivery and imaging studies. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H15IN2O4S with a molecular weight of approximately 424.39 g/mol. Its structure includes a naphthalene backbone with a sulfonate group and an iodoacetamido substituent, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅I₂N₂O₄S |
Molecular Weight | 424.39 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer and melanoma models. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
The biological activity is believed to stem from its ability to interact with cellular targets, potentially involving:
- Inhibition of protein kinases: This compound may disrupt signaling pathways critical for cancer cell survival.
- Induction of oxidative stress: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
Case Studies
- Breast Cancer Cell Lines: In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure.
- Melanoma Models: A study involving B16F10 melanoma cells indicated that treatment with this compound led to a decrease in tumor size in vivo, suggesting its potential as an anticancer agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicate that while the compound exhibits potent antitumor effects, it also presents moderate cytotoxicity towards normal human cells at higher concentrations.
Properties
IUPAC Name |
sodium;6-[4-[(2-iodoacetyl)amino]anilino]naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4S.Na/c19-11-18(22)21-15-6-4-14(5-7-15)20-16-3-1-13-10-17(26(23,24)25)8-2-12(13)9-16;/h1-10,20H,11H2,(H,21,22)(H,23,24,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDICRFLGKWTPK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])NC(=O)CI.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635742 |
Source
|
Record name | Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143756-46-1 |
Source
|
Record name | Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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